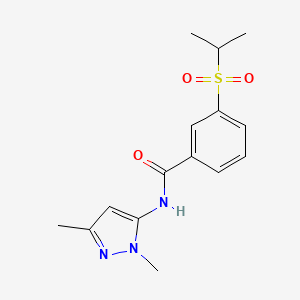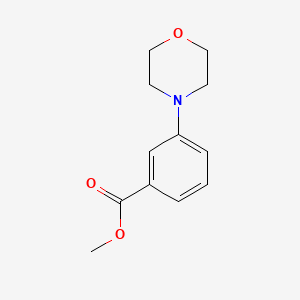![molecular formula C10H10ClNO2 B2760709 N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide CAS No. 2411304-49-7](/img/structure/B2760709.png)
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide, also known as CHMP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various diseases. CHMP is a synthetic compound that belongs to the class of organic compounds known as phenols. It is a white crystalline powder that has a melting point of 123-125°C.
Mecanismo De Acción
The mechanism of action of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide is not fully understood. It is believed to work by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It also appears to have antioxidant properties, which may contribute to its neuroprotective effects in Alzheimer's and Parkinson's diseases.
Biochemical and Physiological Effects:
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to have several biochemical and physiological effects. In cancer cells, it inhibits the activity of certain enzymes that are involved in cell growth and proliferation. In Alzheimer's disease, it inhibits the formation of amyloid-beta plaques. In Parkinson's disease, it protects dopaminergic neurons from degeneration. N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. It also has a relatively simple chemical structure, which makes it easy to study. However, one limitation of using N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide. One direction is to further investigate its mechanism of action, which could lead to the development of more effective treatments for diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, research could be conducted to optimize the synthesis method of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide involves the reaction between 2-chloro-5-hydroxybenzaldehyde and propargylamine. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as ethanol. The product is then purified by recrystallization to obtain pure N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide.
Aplicaciones Científicas De Investigación
N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells. In Alzheimer's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been found to inhibit the formation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease, N-[(2-Chloro-5-hydroxyphenyl)methyl]prop-2-enamide has been shown to protect dopaminergic neurons from degeneration.
Propiedades
IUPAC Name |
N-[(2-chloro-5-hydroxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO2/c1-2-10(14)12-6-7-5-8(13)3-4-9(7)11/h2-5,13H,1,6H2,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCKRUCUVGERBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=C(C=CC(=C1)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2760627.png)
![2-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)benzo[d]oxazole](/img/structure/B2760628.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-2-oxo-6-thiophen-2-ylcyclohex-3-ene-1-carboxylate](/img/structure/B2760631.png)
![6-(4-ethylpiperazin-1-yl)-N-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760632.png)

![7-heptyl-1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2760639.png)
![5-Fluorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B2760640.png)
![3-(4-Fluorobenzoyl)-1-[(3-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2760641.png)



